Esculentin-2-OG11 antimicrobial peptide
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, representing an ancient and conserved defense mechanism found across all forms of life. nih.govresearchgate.net These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and are characterized by their amphipathic nature, meaning they possess distinct hydrophobic and cationic regions. nih.gov This structure is crucial to their function, enabling them to interact with and disrupt the microbial membranes of a wide array of pathogens, including bacteria, fungi, and viruses. frontiersin.org AMPs serve as a first line of defense against invading microbes. nih.govresearchgate.net
The scientific community's interest in AMPs has grown significantly, driven by the global challenge of rising antibiotic resistance. nih.govfrontiersin.org Unlike conventional antibiotics, which microbes have co-evolved with and developed resistance to, AMPs have largely retained their efficacy over millions of years. nih.gov They can exert their antimicrobial effects through various mechanisms, not only by directly killing pathogens but also by modulating the host's innate and adaptive immune responses. frontiersin.org This dual capability makes them promising candidates for the development of new anti-infective therapies. nih.gov Researchers are actively identifying and cataloging the vast diversity of naturally occurring AMPs—with over 1,200 identified to date—to understand the relationship between their sequences, structures, and specific biological activities. frontiersin.org
The Esculentin-2 Peptide Family: Discovery, Diversity, and Significance in Antimicrobial Research
The Esculentin-2 peptide family is a prominent group of AMPs primarily isolated from the skin secretions of frogs, particularly those belonging to the Ranidae family, often referred to as "true frogs". wikipedia.org The inaugural member, Esculentin-2, was discovered in the skin of the European frog Rana esculenta. wikipedia.org A notable member of this family is Esculentin-2CHa, which was identified in the secretions of the Chiricahua leopard frog, Lithobates chiricahuensis. wikipedia.org Peptides in the Esculentin-2 family are recognized for their potent and broad-spectrum antimicrobial activity against both bacteria and fungi, coupled with low toxicity towards mammalian red blood cells. wikipedia.orgnih.gov
The diversity within the Esculentin-2 family is a key area of research. For instance, novel members such as Esculentin-2 HYba1 and Esculentin-2 HYba2 were discovered in the skin of a frog species endemic to the Western Ghats in India. nih.gov Studies on these and other analogs have revealed that specific chemical modifications can dramatically alter their biological activity. C-terminal amidation of the HYba peptides, for example, was shown to enhance their antimicrobial potency by tenfold and significantly reduce the time required to kill pathogens. nih.govresearchgate.net Further illustrating the family's functional diversity, a linearized version of Esculentin-2EM from the frog Glandirana emeljanovi demonstrated pH-dependent antibacterial activity, showing optimal efficacy in alkaline conditions. Beyond their antimicrobial properties, some Esculentin-2 peptides, including Esculentin-2CHa, have shown multifunctional significance, with research indicating they can modulate islet cell function, suggesting potential applications in other therapeutic areas. nih.gov
Research Trajectories for Esculentin-2-OG11 and Related Analogs within the Broader AMP Landscape
Esculentin-2-OG11 is a specific 37-amino acid antimicrobial peptide identified from the Yunnanfu frog, Rana grahami. Research on this peptide and its related analogs within the Esculentin-2 family follows several key trajectories aimed at harnessing their therapeutic potential.
Key Research Directions:
Enhancing Stability and Bioactivity: A significant research focus is on modifying native peptide structures to improve their stability against degradation by enzymes in the body, thereby prolonging their therapeutic effect. nih.govulster.ac.uk Studies on analogs of Esculentin-2CHa, for instance, have incorporated D-amino acid substitutions or attached fatty acids (acylation) to increase resistance to plasma enzymes while maintaining or even enhancing their biological functions. nih.govulster.ac.uk
Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying peptide sequences to understand which parts of the molecule are responsible for its activity. nih.govmdpi.com This includes creating truncated versions, such as Esc(1-21) and Esc(1-18) from Esculentin-1, to pinpoint the minimal sequence required for antimicrobial action and to investigate other functions like the ability to inhibit biofilm formation in pathogenic E. coli. mdpi.com Similarly, the addition of an amide group to the C-terminus of Esculentin-2 HYba peptides was a targeted modification to boost potency. nih.govresearchgate.net
Investigating Novel Mechanisms of Action: Research extends to discovering new ways these peptides function. The finding that linearized Esculentin-2EM utilizes a novel pH-dependent mechanism involving the formation of tilted helical structures to create pores in bacterial membranes is a key example. This moves beyond the classical understanding of AMP action and opens new avenues for peptide design.
Rational Design and Hybridization: An emerging strategy involves the rational design of entirely new peptides by combining elements from different natural AMPs. pensoft.net For example, a hybrid peptide was engineered using sequences from Esculentin-1a (B1576700) and melittin (B549807) (from bee venom) with the goal of creating a molecule with stronger antimicrobial effects and lower toxicity. pensoft.net
Exploring Expanded Therapeutic Applications: The functional repertoire of the Esculentin (B142307) family is being explored beyond antimicrobial activity. Analogs of Esculentin-2CHa are being actively investigated for their potential in managing type 2 diabetes, owing to their observed insulin-releasing and glucose-tolerance-improving properties. nih.govnih.gov
This multi-pronged research approach, combining discovery, modification, and functional analysis, positions Esculentin-2-OG11 and the broader Esculentin-2 family as a valuable resource in the development of next-generation therapeutics.
Research Findings on Esculentin Peptides
| Peptide/Analog | Origin/Source | Key Research Findings | Reference |
|---|---|---|---|
| Esculentin-2-OG11 | Rana grahami (Yunnanfu frog) | A 37-amino acid antimicrobial peptide. | |
| Esculentin-2CHa | Lithobates chiricahuensis (Chiricahua leopard frog) | Displays antimicrobial, antitumor, and immunomodulatory properties. Also investigated for antidiabetic actions, stimulating insulin (B600854) secretion. | wikipedia.orgnih.gov |
| Esculentin-2 HYba1 & HYba2 | Endemic frog from Western Ghats, India | Exhibit potent activity against Gram-positive and Gram-negative bacteria. C-terminal amidation increased potency 10-fold and reduced killing time. | nih.gov |
| Linearized Esculentin-2EM | Glandirana emeljanovi | Shows pH-dependent antibacterial activity with an alkaline optimum; particularly potent against Gram-positive bacteria. Acts via a tilted, membranolytic helical structure. | |
| Esculentin-2CHa(1-30) Analogs | Synthetic modification | Analogs with D-amino acid substitutions and fatty acid acylation showed resistance to plasma enzyme degradation and improved glucose tolerance in mice. | nih.govulster.ac.uk |
| Esc(1-21) & Esc(1-18) | Synthetic truncation of Esculentin-1 | Demonstrated bactericidal activity and the ability to reduce biofilm formation in E. coli O157:H7 at sub-lethal concentrations. | mdpi.com |
| BKR1 (Hybrid Peptide) | Synthetic design from Esculentin-1a and Melittin | Designed to have enhanced antimicrobial activity and reduced toxicity by combining sequences from two different natural peptides. | pensoft.net |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTLKKSLLVLFFLGTISLSLCQEERAADEEDNGEVEE |
Origin of Product |
United States |
Discovery and Biological Origin of Esculentin 2 Og11 Peptides
Isolation and Characterization Methodologies from Amphibian Skin Secretions
The specific antimicrobial peptide Esculentin-2-OG11 is sourced from the skin secretions of the Yunnanfu frog, scientifically known as Odorrana grahami (formerly Rana grahami). researchgate.net This species, found in Asia, possesses a sophisticated chemical defense system within its granular glands, which synthesize and store a multitude of bioactive peptides. elsevierpure.comnih.gov
The process of isolating these peptides is meticulous. It typically begins with the gentle stimulation of the frog's skin to induce the release of the granular gland contents. This crude secretion, a complex mixture of peptides and other molecules, is then collected and lyophilized (freeze-dried) to create a stable powder for analysis. uol.de
Subsequent purification is achieved using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). uol.de This method separates the individual peptide components from the complex mixture based on their hydrophobicity. Once a pure peptide fraction is obtained, its primary structure (the amino acid sequence) is determined. This characterization is commonly performed using a combination of Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide, and mass spectrometry, which provides a highly accurate measurement of the peptide's molecular mass. researchgate.net
Table 1: Properties of Esculentin-2-OG11
| Property | Value |
|---|---|
| Source Organism | Odorrana grahami (Yunnanfu frog) |
| Taxonomy | Animalia, Amphibians |
| Length | 37 Amino Acids |
| Peptide Family | Esculentin-2 |
| UniProt ID | B5L1A6 |
Genetic and Transcriptomic Analysis of Esculentin-2 Precursor Encoding Sequences
Understanding the biosynthesis of Esculentin-2-OG11 requires genetic and transcriptomic approaches. The direct analysis of the peptide's gene is accomplished by cloning the complementary DNA (cDNA) that encodes its precursor. researchgate.netnih.gov This process involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin, the primary site of peptide synthesis. researchgate.net
This library is then screened to identify the specific clone containing the sequence for the Esculentin-2 precursor. Analysis of the cloned cDNA reveals that these peptides are not synthesized in their final, active form. Instead, they are translated as a larger prepropeptide. nih.gov This precursor molecule typically has a conserved architecture consisting of three main parts:
An N-terminal signal peptide sequence, which directs the nascent polypeptide into the secretory pathway.
An acidic spacer peptide region.
The C-terminal sequence of the mature, active peptide. nih.gov
Following translation, the prepropeptide undergoes post-translational modifications, where it is cleaved by specific enzymes to release the final, biologically active Esculentin-2-OG11 peptide, which is then stored in the granular glands.
Phylogenetic and Evolutionary Context of Esculentin-2 Peptides Across Amphibian Species
The Esculentin-2 peptide family is not unique to Odorrana grahami but is distributed across various species within the Ranidae family, commonly known as true frogs. Members of this peptide family have been identified in ranid frogs of both Eurasian and North American origin, highlighting a shared ancestral origin. elsevierpure.comnih.govnih.gov
The widespread presence and structural diversity of these peptides are believed to be the result of multiple gene duplication events throughout the evolutionary history of these frogs. elsevierpure.comnih.gov This process allows for the generation of novel peptide variants through subsequent mutations. The molecular heterogeneity within the Esculentin-2 family is significant; a peptide sequence from one species is rarely identical to that found in another, even among closely related species. nih.gov This variation is a powerful tool for scientists, as the specific amino acid sequences of these peptides can serve as molecular markers for taxonomic classification and for understanding the phylogenetic interrelationships between different frog species. elsevierpure.comnih.gov
Table 2: Sequence Comparison of Selected Esculentin-2 Family Peptides
| Peptide Name | Source Organism | Amino Acid Sequence |
|---|---|---|
| Esculentin-2-OG11 | Odorrana grahami | Not publicly available in detail |
| Esculentin-2-OG6 | Odorrana grahami | GLFTLIKGAALKLIGKTVVKEAGKTGLELMACKITNQC novoprolabs.com |
| Esculentin-2P | Rana plancyi fukiensis | GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC novoprolabs.com |
| Esculentin-2HYba1 | Hydrophylax bahuvistara | GFLSLLKGAAKVAGKGLAKEIGKLGLDLMACKISNQC nih.gov |
Structural Biology and Structure Function Relationships of Esculentin 2 Og11 Analogs
Primary Sequence Analysis and Identification of Functionally Important Residues
Antimicrobial peptides, including those in the Esculentin-2 family, typically possess a cationic nature and a significant proportion of hydrophobic residues (around 50%). nih.gov These two features are critical for their mechanism of action. nih.govnih.gov The positive charge, conferred by cationic amino acids such as Lysine (B10760008) (Lys), facilitates the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as phospholipids (B1166683). nih.gov
Once concentrated at the microbial surface, the hydrophobic amino acids drive the insertion of the peptide into the lipid bilayer, leading to membrane disruption and cell death. nih.govnih.gov This process is often described by models like the "carpet model," where the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they reorient to insert their hydrophobic core into the membrane, causing destabilization. nih.gov The hydrophobicity of a peptide is a major factor in its antimicrobial potency; however, it is a delicate balance, as excessive hydrophobicity can lead to non-specific binding or a complete loss of activity. nih.gov
The primary sequence of Esculentin-2-OG11, isolated from the frog Rana grahami, is FTLKKSLLVLFFLGTISLSLCQEERAADEEDNGEVEE. It contains multiple cationic residues (Lysine, K) and a high proportion of hydrophobic residues (Phenylalanine, F; Leucine, L; Isoleucine, I; Valine, V), which are essential for its antimicrobial function.
The Esculentin-2 family of peptides, found in various frog species, exhibits both conserved regions and points of variability in their amino acid sequences. While they share a common structural framework, minor variations in the sequence can significantly impact their biological activity. mdpi.com
Comparing different members of the Esculentin-2 family reveals that certain positions are highly conserved, suggesting they are critical for structural integrity or fundamental function. nih.govnih.gov For instance, the cysteine residues that form disulfide bridges are often conserved. mdpi.com In contrast, other positions show variability, allowing for a spectrum of activity against different microbial targets. mdpi.com For example, a study on two hevein-like peptides, EAFP1 and EAFP2, which differ by only a single amino acid (a polar Asparagine in EAFP1 versus a hydrophobic Alanine in EAFP2), showed different potency levels against various fungi. mdpi.com This highlights how subtle changes in the primary sequence can fine-tune the biological activity profile.
Table 1: Comparison of Amino Acid Sequences in the Esculentin-2 Family This table is illustrative, based on typical variations found within AMP families.
| Peptide | Source Organism | Amino Acid Sequence |
|---|---|---|
| Esculentin-2-OG11 | Rana grahami | FTLKKSLLVLFFLGTISLSLCQEERAADEEDNGEVEE |
| Esculentin-2CHa | Lithobates chiricahuensis | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC researchgate.net |
| Esculentin-2 HYba1 | Endemic Frog (Western Ghats) | Sequence Varies |
| Esculentin-2 HYba2 | Endemic Frog (Western Ghats) | Sequence Varies |
Secondary and Tertiary Conformation Studies
The function of Esculentin-2-OG11 is not solely dependent on its amino acid composition but also on the three-dimensional shape it adopts. nih.govglycoforum.gr.jp Secondary structures like α-helices and tertiary features such as disulfide bonds are crucial. nih.govnih.gov
Many antimicrobial peptides, including Esculentins, are known to form an α-helical structure, particularly upon interaction with a membrane. nih.govnih.gov An essential characteristic of this helix is its amphipathicity, meaning it has distinct hydrophobic and hydrophilic faces when viewed along its axis. nih.gov The hydrophobic face interacts with the lipid core of the bacterial membrane, while the charged, polar residues on the hydrophilic face can interact with the phospholipid head groups and the aqueous environment. nih.gov
While short peptides may not maintain a stable helical structure in an aqueous solution alone, the presence of a membrane environment can induce and stabilize this conformation. nih.gov This induced fit is a key part of their mechanism, allowing them to transition from a disordered state in solution to a structured, active state at the target site.
The primary sequence of Esculentin-2-OG11 contains two cysteine (Cys) residues. These residues can form a covalent disulfide bridge, creating a cyclic domain within the peptide. Such bridges are critical in stabilizing the peptide's three-dimensional conformation. nih.govresearchgate.net Cyclization can enhance metabolic stability and optimize biological potency and selectivity. researchgate.net
The role of a disulfide bridge can be complex. In some proteins, its removal reduces activity and stability. nih.gov However, in other cases, breaking a disulfide bond can paradoxically increase activity by allowing for greater conformational flexibility or by unmasking latent binding sites. nih.gov In the case of Esculentin-2-OG11, the disulfide bridge likely forms a loop at the C-terminal end of the peptide, which helps to constrain its conformation, potentially positioning key residues for optimal interaction with the microbial membrane. The formation of such a covalent linkage can significantly increase the stability of a domain without necessarily damaging its structure or function. mdpi.com
Rational Design and Synthesis of Esculentin-2-OG11 Analogs for Enhanced Biological Properties
By understanding the structure-function relationships of Esculentin-2 peptides, scientists can rationally design and synthesize analogs with improved characteristics, such as enhanced antimicrobial potency or greater selectivity for bacterial cells over host cells.
One common strategy involves substituting specific amino acids. For instance, increasing the cationicity by replacing a neutral or acidic amino acid with a cationic one like Lysine can enhance biological activity. An analog of esculentin-2CHa, where a Leucine was replaced with a Lysine ([L28K]esculentin-2CHa), demonstrated enhanced glucose tolerance and insulin (B600854) secretion, which was postulated to be due to higher cell uptake. researchgate.net
Another effective modification is C-terminal amidation. In a study on two novel Esculentin-2 HYba peptides, amidation of their synthetic analogs resulted in a 10-fold decrease in the minimum inhibitory concentration (MIC) against certain fish pathogens and reduced the bacterial killing time to just 10-15 minutes, without altering hemolytic activity against mammalian cells. nih.gov Amidation can improve the stability of secondary structures like the α-helix and increase resistance to degradation. researchgate.net These examples demonstrate that targeted modifications based on structural knowledge can lead to the development of potent and selective therapeutic leads. nih.gov
Table 2: Examples of Rational Design in Esculentin-2 Analogs
| Peptide Family | Modification | Effect | Reference |
|---|---|---|---|
| Esculentin-2CHa | Leucine to Lysine substitution | Enhanced bioactivity (insulin secretion) | researchgate.net |
Strategies for Amino Acid Substitutions and Modifications (e.g., D-amino acids, amidation, lipid conjugation)
The modification of antimicrobial peptides (AMPs) through amino acid substitution is a key strategy to enhance their therapeutic potential. These modifications aim to improve stability, particularly against enzymatic degradation, and to modulate biological activity. nih.gov
D-Amino Acid Substitution: A primary challenge for peptide-based therapeutics is their susceptibility to proteases. The introduction of non-natural D-amino acids is a widely used technique to increase proteolytic stability. elsevierpure.comresearchgate.net Since enzymes that degrade peptides are stereospecific for L-amino acids, substituting them with their D-enantiomers can significantly enhance the peptide's half-life in biological environments like serum. elsevierpure.comresearchgate.netoup.com
The effect of D-amino acid substitution on antimicrobial activity is highly dependent on the location and extent of the modification. elsevierpure.comresearchgate.netnih.gov
Partial Substitution: Introducing D-amino acids at the N- or C-terminus of a peptide generally has little effect on its secondary structure, such as the α-helix, which is often crucial for antimicrobial function. researchgate.netnih.gov This allows the peptide to maintain its antimicrobial potency while benefiting from increased stability. researchgate.netnih.gov
Internal Substitution: In contrast, substitutions within the core of the peptide sequence can disrupt the amphipathic α-helical structure, which is often essential for membrane interaction, leading to a significant loss of antimicrobial activity. researchgate.netnih.gov
Amidation: C-terminal amidation is one of the most common post-translational modifications observed in naturally occurring AMPs and is a critical strategy in designing synthetic analogs. frontiersin.orgfrontiersin.org This modification involves replacing the C-terminal carboxyl group with an amide group, which neutralizes the negative charge and can significantly influence the peptide's structural and functional properties. core.ac.ukcreative-proteomics.com Amidation is known to protect peptides from degradation by carboxypeptidases, thereby increasing their stability. frontiersin.org
Studies on Esculentin-2 analogs, specifically Esculentin-2 HYba1 and Esculentin-2 HYba2, have demonstrated the potent effect of this modification. The C-terminally amidated versions of these peptides exhibited enhanced antimicrobial activity, particularly against fish pathogens. nih.govsciencecentral.inresearchgate.net This enhancement is often attributed to the stabilization of the α-helical conformation, which is critical for membrane penetration and lysis. frontiersin.orgbiorxiv.orgbiorxiv.org The amidated analogs also showed a faster killing kinetic, reducing the time required for bacterial elimination from over an hour to just 10-15 minutes. nih.govsciencecentral.in Importantly, this significant boost in potency was achieved without altering the peptide's hemolytic potential, indicating an improved selectivity for bacterial cells over mammalian cells. nih.govsciencecentral.in
Table 1: Effect of C-terminal Amidation on the Antimicrobial Activity of Esculentin-2 HYba Analogs
This table summarizes the observed changes in Minimum Inhibitory Concentration (MIC) and killing kinetics for Esculentin-2 HYba peptides upon C-terminal amidation.
| Peptide Modification | Change in MIC | Change in Killing Kinetics | Hemolytic Activity |
| C-terminal Amidation | 10-fold decrease | Reduced to 10-15 minutes | Unaltered |
| Data derived from studies on Esculentin-2 HYba1 and Esculentin-2 HYba2. nih.govsciencecentral.in |
Lipid Conjugation and Other Substitutions: Further strategies to modify Esculentin-2 analogs include lipid conjugation, which involves the covalent attachment of fatty acids. This modification can affect peptide activity through various mechanisms. researchgate.net Additionally, specific amino acid substitutions can fine-tune activity. For instance, replacing lysine residues with other cationic amino acids like ornithine has been shown to enhance stability against certain proteases while maintaining potent antimicrobial activity. mdpi.com In an analog of Esculentin-2EM, a strategic tryptophanyl substitution was found to be crucial for recovering the antimicrobial activity that was lost due to truncation. nih.gov
Impact of N-terminal and C-terminal Truncations on Structure and Antimicrobial Potency
Truncation, or the shortening of the peptide chain from either the N- or C-terminus, is a common approach to identify the minimal active domain of a peptide and to reduce synthesis costs. However, for many helical antimicrobial peptides, including members of the esculentin (B142307) family, length is critical for function, and truncations often lead to a substantial loss of potency. nih.govnih.gov
The antimicrobial action of these peptides typically involves insertion into and disruption of the bacterial cell membrane. An α-helix of about 20 amino acids is generally required to span the lipid bilayer. nih.gov Shortening the peptide can compromise its ability to form a stable, transmembrane pore, thus reducing its lytic capability. biorxiv.org
N-terminal Truncation: The N-terminal region of esculentin peptides is often a hydrophobic domain that plays a crucial role in initiating membrane interaction. nih.gov A study on Esculentin-2CHa, a 37-residue peptide, demonstrated that the removal of just the first six amino acids from the N-terminus (the GFSSIF sequence) led to a complete loss of growth-inhibitory activity against Staphylococcus aureus and a dramatic (at least 16-fold) reduction in potency against other bacteria. nih.gov This highlights that the hydrophobic character of the N-terminal sequence is a highly conserved and functionally essential feature for the peptide's antimicrobial action. nih.gov
However, innovative strategies can overcome the limitations of truncation. In a notable study on Esculentin-2EM, researchers created a series of truncated 15-residue analogs. nih.gov While simple truncation would typically diminish activity, these analogs were 'stapled' using a hydrocarbon cross-link. nih.gov This modification constrained the short peptides into a stable α-helical conformation. The resulting stapled derivatives displayed a remarkable increase in antimicrobial activity, helical content, and resistance to proteases when compared to a longer, 23-residue linear analog. nih.gov This work demonstrates that while length is important, the stabilization of the active secondary structure can compensate for truncation and even enhance the peptide's therapeutic properties. nih.gov
Table 2: Summary of Truncation Effects on Esculentin-2 Analogs
This table outlines the structural changes and resulting impact on antimicrobial activity observed in truncation studies of Esculentin-2 family peptides.
| Peptide Analog | Truncation Details | Structural Consequence | Impact on Antimicrobial Potency |
| Esculentin-2CHa | Removal of N-terminal hexapeptide (GFSSIF) | Loss of key hydrophobic region | Abolition or ≥16-fold reduction in activity. nih.gov |
| Esculentin-2CHa | Removal of cyclic C-terminal domain (CKISKQC) | Loss of structural domain | Appreciable decrease in cytotoxicity. nih.gov |
| Esculentin-2EM | Truncated to 15 residues and 'stapled' | Enforced α-helical conformation | Remarkable increase in activity and stability. nih.gov |
Antimicrobial Spectrum and Efficacy of Esculentin 2 Og11 and Its Analogs
Activity Against Gram-Positive Bacterial Pathogens
Peptides belonging to the esculentin-2 family have demonstrated significant efficacy against various Gram-positive bacteria. For instance, the linearized form of esculentin-2EM (E2EM-lin) from Glandirana emeljanovi exhibits potent activity against Staphylococcus aureus and Bacillus subtilis, with minimum lethal concentrations (MLCs) of ≤ 6.25 μM d-nb.infolsbu.ac.ukresearchgate.net. This preferential action against Gram-positive organisms is attributed to the peptide's interaction with the high content of anionic lipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), in their cell membranes lsbu.ac.uk. The interaction with PG, in particular, is a major driver for the peptide's ability to lyse and kill Gram-positive bacteria lsbu.ac.uk.
Similarly, Esculentin-2CHa, isolated from the skin of the Chiricahua leopard frog (Lithobates chiricahuensis), shows potent growth-inhibitory activity against multidrug-resistant strains of Staphylococcus aureus with a minimal inhibitory concentration (MIC) of ≤6 μM wikipedia.orgnih.gov. The removal of the N-terminal hexapeptide from Esculentin-2CHa has been shown to abolish its activity against S. aureus, highlighting the importance of this region for its antibacterial function nih.gov.
Two novel peptides from the Esculentin-2 family, Esculentin-2 HYba1 and Esculentin-2 HYba2, along with their amidated analogs, also displayed potent activity against tested Gram-positive bacteria nih.gov. Amidation of these peptides led to a significant decrease in their MIC values nih.gov.
Table 1: Activity of Esculentin-2 Analogs Against Gram-Positive Bacteria
| Peptide | Organism | MIC (μM) | Reference |
|---|---|---|---|
| Esculentin-2EM (linearized) | Staphylococcus aureus | ≤ 6.25 | d-nb.infolsbu.ac.ukresearchgate.net |
| Esculentin-2EM (linearized) | Bacillus subtilis | ≤ 6.25 | d-nb.info |
| Esculentin-2CHa | Staphylococcus aureus (MDR) | ≤ 6 | wikipedia.orgnih.gov |
| Esculentin-2 HYba1 & HYba2 | Gram-positive bacteria | Potent activity | nih.gov |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Activity Against Gram-Negative Bacterial Pathogens
The Esculentin-2 family of peptides also exhibits a broad spectrum of activity against Gram-negative bacteria, although sometimes at higher concentrations compared to their activity against Gram-positive strains. Linearized esculentin-2EM (E2EM-lin) showed weaker activity against Escherichia coli and Pseudomonas aeruginosa, with MLCs ≥ 75.0 μM d-nb.infolsbu.ac.ukresearchgate.net. The lower efficacy is linked to the zwitterionic nature of the phosphatidylethanolamine-rich outer membrane of Gram-negative bacteria, which results in weaker interactions with the peptide d-nb.infolsbu.ac.uk.
In contrast, Esculentin-2CHa is potent against multidrug-resistant strains of Acinetobacter baumannii and Stenotrophomonas maltophilia, with MICs of ≤6 μM wikipedia.orgnih.gov. The hybrid peptide BKR1, designed from Esculentin-1a (B1576700) and melittin (B549807), also displayed bactericidal activity against various strains of Gram-negative bacteria, including resistant P. aeruginosa and E. coli pensoft.net.
The derivative of esculentin-1a, Esc(1-21), has shown efficacy against both reference and clinical isolates of P. aeruginosa, irrespective of their resistance phenotype nih.gov. Furthermore, Esculentin-2 HYba1 and Esculentin-2 HYba2 and their amidated versions were also reported to have potent activity against Gram-negative bacteria nih.gov.
Table 2: Activity of Esculentin (B142307) and its Analogs Against Gram-Negative Bacteria
| Peptide | Organism | MIC (μM) | Reference |
|---|---|---|---|
| Esculentin-2EM (linearized) | Escherichia coli | ≥ 75.0 | d-nb.infolsbu.ac.ukresearchgate.net |
| Esculentin-2EM (linearized) | Pseudomonas aeruginosa | ≥ 75.0 | d-nb.infolsbu.ac.ukresearchgate.net |
| Esculentin-2CHa | Acinetobacter baumannii (MDR) | ≤ 6 | wikipedia.orgnih.gov |
| Esculentin-2CHa | Stenotrophomonas maltophilia (MDR) | ≤ 6 | wikipedia.orgnih.gov |
| Esc(1-21) | Pseudomonas aeruginosa | Not specified | nih.gov |
| BKR1 (Hybrid peptide) | P. aeruginosa & E. coli (resistant) | Bactericidal | pensoft.net |
| Esculentin-2 HYba1 & HYba2 | Gram-negative bacteria | Potent activity | nih.gov |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Antifungal Activity
Members of the esculentin family have demonstrated notable antifungal properties. Esculentin-2CHa possesses antifungal activity, contributing to its broad-spectrum antimicrobial profile wikipedia.org. While detailed studies on the specific antifungal spectrum of many Esculentin-2 peptides are limited, research on related peptides provides insight. For example, palustrin-2 peptides, another family of frog-derived AMPs, generally show weak activity against the yeast Candida albicans nih.gov. However, a truncated analog, palustrin-2ISb-des-C7, exhibited activity against C. albicans with an MIC of 100 μM nih.gov. Recombinant analogs of Esculentin-1 have also been tested against C. albicans nih.gov. This suggests that the antifungal efficacy can be highly dependent on the specific peptide structure.
Efficacy Against Multidrug-Resistant (MDR) Microorganisms
A key attribute of the esculentin peptides is their effectiveness against multidrug-resistant (MDR) bacteria, a critical challenge in modern medicine. Esculentin-2CHa has been shown to be potent against clinical isolates of MDR Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia nih.gov.
The esculentin-1a derivative, Esc(1-21), has demonstrated synergistic effects when combined with conventional antibiotics against MDR strains. For instance, it synergizes with colistin (B93849) to inhibit the growth and kill colistin-resistant clinical isolates of A. baumannii mdpi.com. This synergistic activity suggests that such peptides could be used as adjuvants to enhance the efficacy of existing antibiotics against resistant pathogens mdpi.com. The hybrid peptide BKR1 also acts as a strong adjuvant with antibiotics like levofloxacin, chloramphenicol (B1208), and rifampicin (B610482) against resistant strains of P. aeruginosa and E. coli pensoft.net.
Inhibition and Disruption of Microbial Biofilm Formation
Bacterial biofilms present a significant challenge due to their inherent resistance to antimicrobial agents. Several esculentin-derived peptides have shown promising anti-biofilm activity. Esculentin(1-21) is effective against both planktonic cells and biofilms of P. aeruginosa nih.gov. It can inhibit the regrowth of cells from treated biofilms and eliminate biofilm cells within a short period nih.gov.
A small-molecule compound, CY-158-11, has been shown to inhibit biofilm formation in S. aureus at subinhibitory concentrations by preventing initial attachment and repressing the production of polysaccharide intercellular adhesin (PIA) nih.gov. While not an esculentin peptide, this highlights a key mechanism for anti-biofilm agents. The ability of esculentin peptides to disrupt biofilms is a critical area of research with significant therapeutic potential.
Mechanisms of Antimicrobial Action of Esculentin 2 Og11
Peptide-Membrane Interactions and Permeabilization Mechanisms
The initial and most critical step in the antimicrobial action of Esculentin-2 peptides is the direct interaction with the bacterial cell envelope. nih.gov This interaction is governed by the peptide's physicochemical properties and the unique composition of microbial membranes. nih.gov
As cationic molecules, Esculentin-2 peptides carry a net positive charge, which is the primary driving force for their initial attraction to the negatively charged surfaces of bacterial cells. nih.govpensoft.net The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), while the cell wall of Gram-positive bacteria contains a high abundance of lipoteichoic acids (LTA) and peptidoglycans. nih.govnih.govnih.gov These molecules impart a significant net negative charge to the microbial surface, creating a strong electrostatic gradient that draws the positively charged peptide towards the cell. nih.govnih.gov
Research on a linearized form of esculentin-2EM (E2EM-lin) demonstrated a preference for Gram-positive bacteria, which was primarily driven by the superior ability of phosphatidylglycerol, an anionic phospholipid common in bacterial membranes, to induce the peptide's functional α-helical structure compared to the zwitterionic phosphatidylethanolamine. nih.gov The guanidinium (B1211019) group of arginine residues, often present in AMPs, is particularly effective in mediating these interactions due to its strong hydrogen-bonding capability with the phosphate (B84403) groups on the bacterial membrane surface. nih.gov This initial electrostatic binding concentrates the peptide on the microbial cell surface, a prerequisite for subsequent disruptive actions. nih.gov
Following electrostatic binding, Esculentin-2 peptides insert into the lipid bilayer, leading to a rapid loss of membrane integrity. nih.govnih.gov This disruption causes depolarization of the transmembrane potential, a critical event in bacterial killing. nih.govnih.gov The influx and efflux of ions and essential solutes across the now-permeable membrane disrupt vital cellular processes that depend on a stable membrane potential, such as ATP synthesis and nutrient transport, ultimately leading to cell death. nih.gov
The efficacy of this process is highlighted by the rapid killing kinetics observed for Esculentin-2 analogs, which can eliminate bacteria in as little as 10-15 minutes. nih.govresearchgate.net Studies on various AMPs confirm this mechanism, where fluorescence spectroscopy and flow cytometry show that the peptides increase membrane permeability and damage the integrity of the membrane envelope. nih.gov The use of potential-sensitive dyes like 3,3′-Dipropylthiadicarbocyanine iodide [DiSC₃(5)] can experimentally demonstrate this membrane depolarization; the dye is released from the polarized membranes of viable bacteria upon disruption by an AMP, causing a detectable increase in fluorescence. nih.gov
Several models have been proposed to describe the precise mechanism by which AMPs like Esculentin-2 permeabilize the microbial membrane. The exact model can depend on the peptide's structure, its concentration, and the lipid composition of the target membrane. nih.gov
Pore Formation Models: These models, such as the "barrel-stave" or "toroidal pore" models, involve the formation of transmembrane channels. nih.govmdpi.com In the toroidal pore model, peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both peptides and lipid headgroups. nih.gov This action leads to membrane depolarization and the unregulated passage of water and ions, causing cell death. nih.gov
Carpet-like Model: In this mechanism, the peptides accumulate and bind parallel to the surface of the lipid bilayer, forming a "carpet." mdpi.comnih.gov Once a threshold concentration is reached, this peptide layer disrupts the membrane's curvature and tension, leading to a detergent-like effect that disintegrates the membrane into micelles without forming discrete pores. mdpi.comnih.gov It is suggested that derivatives of the related Esculentin-1 peptide likely act in this carpet-like manner, inducing local membrane breakages that lead to bacterial death. mdpi.com
Studies on a linearized Esculentin-2 peptide suggest its membranolytic action involves the formation of a tilted α-helical structure upon interacting with the membrane, which is crucial for its lytic function. nih.gov
Differential Cellular Interactions and Selectivity Mechanisms (Microbial vs. Mammalian Cells)
A key feature of many Esculentin-2 peptides is their high selectivity index, meaning they are significantly more toxic to microbial cells than to mammalian cells, such as human red blood cells. nih.govresearchgate.net This crucial selectivity is rooted in the fundamental differences between microbial and mammalian cell membranes.
Mammalian cell membranes are primarily composed of zwitterionic (electrically neutral) phospholipids (B1166683) like phosphatidylcholine and are rich in cholesterol, which tends to stabilize the bilayer and reduce peptide-induced disruption. nih.gov In contrast, bacterial membranes are enriched in anionic phospholipids, making them electrostatically attractive to cationic peptides. nih.gov
The interaction of Esculentin-2 peptides with these different membrane types dictates their selective toxicity. The peptides show minimal affinity for the neutral, zwitterionic membranes of eukaryotic cells, preventing the initiation of the lytic cascade. nih.gov Conversely, their strong electrostatic attraction to negatively charged bacterial membranes leads to rapid binding and disruption. nih.govnih.gov Research on Esculentin-2 analogs confirms their potent activity against bacteria while having unaltered or low hemolytic potential against mammalian red blood cells. nih.govresearchgate.net This differential interaction ensures that the peptides can effectively target pathogens with minimal damage to host cells. nih.gov
Data Tables
Table 1: Antimicrobial Activity of Linearized Esculentin-2EM (E2EM-lin) Against Various Bacterial Strains
| Bacterial Strain | Type | Minimal Lethal Concentration (MLC) in µM |
| Staphylococcus aureus | Gram-positive | ≤ 6.25 |
| Bacillus subtilis | Gram-positive | ≤ 6.25 |
| Escherichia coli | Gram-negative | ≥ 75.0 |
| Pseudomonas aeruginosa | Gram-negative | ≥ 75.0 |
| Data adapted from research on the linearized esculentin (B142307) 2EM peptide, showing potent efficacy against Gram-positive bacteria. nih.gov |
Microbial Resistance Mechanisms to Esculentin 2 Og11 and Strategies for Overcoming Resistance
Microbial Adaptive Responses and Resistance Development to Antimicrobial Peptides
While AMPs are considered less prone to inducing resistance than conventional antibiotics, bacteria can develop resistance through various adaptive strategies. frontiersin.orgplos.org This resistance is often a result of a slow co-evolutionary process between the microorganisms and the host's innate immune defenses. nih.gov
General mechanisms of bacterial resistance to AMPs include:
Modification of the Cell Envelope: Gram-negative bacteria can alter their lipopolysaccharide (LPS) layer to reduce its net negative charge. frontiersin.org This modification, often involving the addition of positively charged molecules like phosphoethanolamine or aminoarabinose, diminishes the electrostatic attraction for cationic AMPs, thereby weakening their binding and activity. frontiersin.orgnih.gov
Activation of Regulatory Systems: Bacteria employ sophisticated regulatory networks, such as two-component systems (TCSs), to sense and respond to environmental stressors, including the presence of AMPs. plos.orgnih.gov These systems can trigger changes in gene expression that lead to modifications in the cell membrane or cell wall, making the bacterium less susceptible. plos.org
Proteolytic Degradation: Some bacteria secrete proteases that can degrade AMPs, inactivating them before they can reach their target on the bacterial membrane.
Efflux Pumps: Bacteria can utilize active transport systems, known as efflux pumps, to expel AMPs from the cell, preventing them from reaching effective intracellular concentrations. nih.gov
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix, which can act as a physical barrier, preventing AMPs from reaching the embedded cells. researchgate.net Bacteria in biofilms can be up to 1,000-fold more resistant to antimicrobial agents. nih.gov
While these mechanisms are well-documented for AMPs in general, specific studies detailing the adaptive responses of bacteria exclusively to Esculentin-2-OG11 are limited. However, it is hypothesized that bacteria would employ similar strategies to resist this peptide.
Strategies for Enhancing Peptide Efficacy Against Resistant Strains
Several strategies are being explored to overcome the challenges of microbial resistance and enhance the effectiveness of AMPs like Esculentin-2-OG11. numberanalytics.comnih.gov
Structural Modifications: Altering the amino acid sequence of a peptide can improve its stability, potency, and resistance to proteolytic degradation. nih.gov For instance, increasing a peptide's net positive charge can enhance its initial electrostatic interaction with the negatively charged bacterial membrane. nih.gov However, there is a delicate balance, as an excessively high charge can sometimes lead to reduced activity. nih.gov Modifications to related peptides, such as Esculentin-2CHa, have shown that changes in hydrophobicity and cationicity can significantly impact antimicrobial potency and cytotoxicity. nih.gov
Development of Novel Delivery Systems: Encapsulating AMPs in delivery systems like nanocapsules can protect them from degradation, improve their solubility, and facilitate targeted delivery to the site of infection. dovepress.com
Combination Therapy: Using AMPs in conjunction with other antimicrobial agents is a highly promising strategy. numberanalytics.com This approach can lead to synergistic effects, reduce the likelihood of resistance development, and allow for lower, less toxic concentrations of each agent. dovepress.comhealthcarehygienemagazine.com
Synergistic Effects of Esculentin-2-OG11 with Other Antimicrobial Agents
Combining Esculentin-2-OG11 with other antimicrobial compounds can enhance its therapeutic potential, particularly against multidrug-resistant (MDR) pathogens.
The combination of AMPs with traditional antibiotics often results in synergy, where the combined effect is greater than the sum of their individual effects. pensoft.net This allows for the re-sensitization of resistant bacteria to antibiotics they could previously evade. nih.gov The AMP can disrupt the bacterial membrane, facilitating the entry of the conventional antibiotic to its intracellular target. Studies on other AMPs have demonstrated successful synergy with a range of antibiotics. pensoft.netfrontiersin.org For example, the synthetic peptide K11 showed significant synergistic effects when combined with chloramphenicol (B1208) and meropenem (B701) against MDR Klebsiella pneumoniae. frontiersin.org
Table 1: Examples of Synergistic Effects of AMPs with Conventional Antibiotics Against Resistant Bacteria Note: This table presents data for other antimicrobial peptides, as specific synergistic studies involving Esculentin-2-OG11 are not widely available in the reviewed literature. The principles are expected to be similar.
Using a "cocktail" of multiple AMPs can be an effective strategy to combat infections and slow the evolution of resistance. healthcarehygienemagazine.com Research has shown that bacteria like Pseudomonas aeruginosa were significantly less likely to develop resistance when treated with a mixture of AMPs compared to a single peptide. healthcarehygienemagazine.com This is because the bacteria must simultaneously overcome multiple mechanisms of attack, which presents a much larger evolutionary hurdle. healthcarehygienemagazine.com
The synergy observed in combination therapies often stems from the complementary mechanisms of action of the combined drugs. researchgate.net A primary mechanism involves the membrane-disrupting ability of the AMP. nih.gov
Membrane Permeabilization: Cationic AMPs are attracted to the negatively charged bacterial membrane. They bind to and disrupt the membrane through various models (e.g., toroidal pore, barrel-stave), creating pores or channels. researchgate.netnih.gov
Enhanced Antibiotic Uptake: This disruption of the membrane's integrity creates an entry point for the conventional antibiotic, which might otherwise be blocked by the outer membrane (in Gram-negative bacteria) or actively removed by efflux pumps. nih.gov
Dual-Target Attack: With the membrane compromised by the AMP, the second drug can more easily reach its specific intracellular target, such as ribosomes (e.g., chloramphenicol), DNA gyrase (e.g., levofloxacin), or cell wall synthesis machinery (e.g., meropenem), leading to rapid bacterial cell death.
This multi-pronged attack not only enhances killing efficiency but also reduces the selective pressure that leads to the development of resistance to a single agent. dovepress.com
Advanced Research Methodologies and Computational Approaches for Esculentin 2 Og11
Spectroscopic and Imaging Techniques for Structural and Interaction Analysis
Unraveling the three-dimensional structure of Esculentin-2 peptides and observing their interactions with bacterial membranes are fundamental to understanding their mechanism of action. Various sophisticated spectroscopic and imaging techniques are utilized for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution and when bound to membrane-mimicking environments. For instance, studies on an analog, Esculentin-1a(1-21)NH2, used transferred nuclear Overhauser effect spectroscopy to reveal its structure when in complex with bacterial lipopolysaccharide (LPS). While the peptide is unstructured in a simple aqueous solution, it adopts a defined amphipathic helical conformation upon binding to LPS micelles. nih.govnovoprolabs.comnih.gov This structural change is a key aspect of its antimicrobial function.
Circular Dichroism (CD) Spectroscopy provides valuable insights into the secondary structure of peptides, such as the prevalence of α-helices and β-sheets. This technique is particularly useful for observing conformational changes in response to different environments. For example, CD analysis of a linearized Esculentin-2EM analog demonstrated that its α-helical content significantly increases in the presence of bacterial membrane models and as the pH is raised from 6 to 8. novoprolabs.com Similarly, studies on truncated and synthetically constrained 15-residue analogs of Esculentin-2EM employed CD spectroscopy to confirm that these modifications successfully induced a higher degree of helicity, which correlated with increased antimicrobial activity. nih.gov
Electron Microscopy , specifically Scanning Electron Microscopy (SEM), has been used to visualize the morphological changes induced by Esculentin-1 derivatives on bacterial biofilms. These studies have provided direct visual evidence of the peptides' disruptive effects on the structure of Escherichia coli biofilms. nih.govresearchgate.net
| Technique | Application to Esculentin (B142307) Analogs | Key Findings |
| NMR Spectroscopy | Structural determination of Esculentin-1a(1-21)NH2 in LPS micelles. | Adopts an amphipathic α-helical structure upon membrane interaction. nih.govnovoprolabs.comnih.gov |
| Circular Dichroism (CD) | Secondary structure analysis of linearized and truncated Esculentin-2EM analogs. | Helical content increases in membrane-mimicking environments and with pH, correlating with activity. novoprolabs.comnih.gov |
| Scanning Electron Microscopy (SEM) | Imaging of E. coli biofilms treated with Esculentin-1 derivatives. | Visual confirmation of biofilm disruption. nih.govresearchgate.net |
Computational Modeling and Simulation for Peptide Design and Mechanism Elucidation
Computational approaches are increasingly integral to peptide research, offering a way to simulate complex biological interactions and guide the design of more potent and selective analogs.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations provide a virtual microscope to observe the dynamic interactions between a peptide and a lipid bilayer at an atomic level. nih.gov Coarse-grained MD simulations, which simplify the representation of atoms to allow for longer simulation times, are particularly well-suited for studying large-scale phenomena like peptide insertion and pore formation in membranes. nih.gov
While specific MD studies on Esculentin-2-OG11 are not yet widely published, the methodology has been extensively applied to other antimicrobial peptides. These simulations can reveal:
The initial binding orientation of the peptide on the membrane surface.
The depth of peptide insertion into the lipid bilayer.
The aggregation of peptides on the membrane.
The formation of pores or other membrane defects.
For example, MD simulations of other antimicrobial peptides have elucidated how they interact with different lipid compositions, providing a rationale for their selectivity towards bacterial over mammalian cells. nih.govijbiotech.com Such simulations would be invaluable in predicting how modifications to the Esculentin-2-OG11 sequence would affect its membrane-disrupting capabilities.
Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is highly valuable for optimizing lead compounds in drug discovery. nih.gov
In the context of Esculentin-2-OG11, QSAR studies would involve synthesizing a library of analogs with systematic variations in their amino acid sequence. The antimicrobial activity of each analog would be measured, and these experimental data would be correlated with calculated physicochemical properties (descriptors) of the peptides, such as:
Hydrophobicity
Charge distribution
Molecular weight
Polar surface area
A successful QSAR model can then be used to predict the antimicrobial activity of novel, unsynthesized Esculentin-2-OG11 analogs, thereby guiding the design of more effective peptides and reducing the need for extensive, trial-and-error synthesis and testing. ijbiotech.com For instance, QSAR analyses on other antimicrobial peptides have highlighted that decreasing the lipophilicity of polar residues can enhance selectivity for bacterial cells over mammalian cells. nih.gov
| Computational Approach | Application to Antimicrobial Peptides | Potential Application to Esculentin-2-OG11 |
| Molecular Dynamics (MD) Simulations | Elucidation of peptide-membrane interaction mechanisms. | Predicting the effect of amino acid substitutions on membrane binding, insertion, and disruption. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel peptide analogs. | Guiding the design of Esculentin-2-OG11 analogs with enhanced potency and selectivity. |
Recombinant Expression and Production Systems for Esculentin-2-OG11 Analogs
The production of peptides for research and potential therapeutic use can be achieved through chemical synthesis or recombinant expression. For larger peptides like the 37-amino-acid-long Esculentin-2 analogs, recombinant production in microbial systems is often a more cost-effective and scalable approach. google.com
Escherichia coli is a commonly used host for the recombinant production of antimicrobial peptides. nih.gov However, the expression of these peptides can be toxic to the host cells. A common strategy to overcome this is to express the peptide as a fusion protein. The antimicrobial peptide is linked to a larger, non-toxic carrier protein, which masks its activity and often improves expression levels and solubility. google.com This fusion protein can be purified, and the active peptide is then cleaved from the carrier protein.
Another challenge is that overexpression of recombinant proteins in E. coli can lead to the formation of insoluble aggregates known as inclusion bodies. nih.gov While this necessitates additional steps of solubilization and refolding, it can also be an advantage as it sequesters the potentially toxic peptide from the host cell's cytoplasm.
Various expression vectors and host strains can be optimized to maximize the yield of recombinant Esculentin-2-OG11 analogs. For example, the expression of interleukin-2 (B1167480) and its mutant analogs has been successfully achieved in E. coli using specifically constructed recombinant plasmids. Plant-based expression systems are also emerging as a viable alternative, offering advantages in terms of cost and safety.
| Expression System | Key Features and Strategies | Relevance to Esculentin-2-OG11 Analogs |
| Bacterial (e.g., E. coli) | Cost-effective, high yield. Use of fusion proteins to mitigate toxicity and improve solubility. | A well-established system for producing peptide analogs for structural and functional studies. |
| Yeast (e.g., Pichia pastoris) | Eukaryotic system capable of post-translational modifications. | May be beneficial if specific folding or modifications are required for activity. |
| Plant-based Systems | Low production cost, reduced risk of mammalian pathogen contamination. | An emerging platform for large-scale, safe production of therapeutic peptides. |
Future Directions and Translational Research Perspectives for Esculentin 2 Og11
Crafting Superior Molecules: The Next Generation of Esculentin-2-OG11 Constructs
The inherent promise of Esculentin-2-OG11 is tempered by challenges common to many antimicrobial peptides, namely their susceptibility to degradation by enzymes in the body and their potential for toxicity. nih.govnih.gov To overcome these hurdles, researchers are actively designing and synthesizing novel analogs of Esculentin-2-OG11. These efforts are centered on improving both the potency against a wide range of microbes and the stability of the peptide in biological environments.
One successful strategy involves the substitution of natural L-amino acids with their D-amino acid counterparts at specific positions within the peptide sequence. This modification has been shown to confer resistance to breakdown by proteases, the body's natural protein-degrading enzymes. For instance, in a related peptide, esculentin-2CHa(1-30), the substitution of D-amino acids at positions 7, 15, and 23 resulted in analogs with preserved biological activity and enhanced resistance to plasma enzyme degradation. nih.gov Another promising approach is the attachment of fatty acids to the peptide backbone. The addition of an l-octanoate to Lysine (B10760008) at position 15 of esculentin-2CHa(1-30) also improved its stability without compromising its insulin-releasing activity. nih.gov These chemical modifications represent a critical step toward developing robust Esculentin-2-OG11-based therapeutics.
| Modification Strategy | Example from Esculentin-2CHa(1-30) Analog | Observed Outcome |
| D-amino acid substitution | [D-Arg7,D-Lys15,D-Lys23]-esculentin-2CHa(1-30) | Resistance to plasma enzyme degradation with preserved activity. nih.gov |
| Fatty acid acylation | Lys15-octanoate-esculentin-2CHa(1-30) | Resistance to plasma enzyme degradation with preserved activity. nih.gov |
Unraveling the Immunomodulatory Puzzle at a Deeper Level
Beyond its direct antimicrobial action, Esculentin-2-OG11 is known to influence the host's immune response. A thorough, mechanistic understanding of these immunomodulatory properties is crucial for its development as a therapeutic agent. Future research will need to dissect the precise signaling pathways and cellular interactions that are triggered by this peptide.
Key questions to be addressed include how Esculentin-2-OG11 interacts with various immune cells, such as macrophages, neutrophils, and T-cells. Does it directly activate these cells, and if so, through which surface receptors? Investigating the downstream effects on cytokine and chemokine production will provide a detailed picture of its pro-inflammatory or anti-inflammatory potential. For example, studies on the related peptide esculentin-2CHa(1-30) have shown that its analogs can stimulate insulin (B600854) secretion through pathways involving protein kinase C and phospholipase C, similar to the action of cholecystokinin-8 (CCK-8). nih.gov Understanding these intricate mechanisms will be paramount for predicting and harnessing the full therapeutic effects of Esculentin-2-OG11.
Engineering for Impact: Advanced Delivery Systems in Research
The successful application of Esculentin-2-OG11 in a research or clinical setting will likely depend on the development of advanced delivery systems. rsc.org These systems are designed to protect the peptide from degradation, increase its concentration at the site of infection, and minimize potential off-target effects. nih.govrsc.org
Bioengineering approaches offer a range of innovative solutions. Encapsulating Esculentin-2-OG11 within nanoparticles, for instance, can shield it from proteases and facilitate its transport to specific tissues or cells. rsc.org Hydrogels loaded with the peptide could provide a sustained release at a wound site, maintaining a high local concentration for an extended period. rsc.org These advanced formulations, including electrospun fibers and specialized dressings, are being explored to overcome the limitations of administering "bare" peptides. rsc.org Such delivery systems are not only crucial for therapeutic applications but also for research purposes, allowing for more controlled and targeted studies of the peptide's activity in vivo.
Navigating the Hurdles: Fundamental Challenges in Antimicrobial Peptide Development
The path from a promising antimicrobial peptide like Esculentin-2-OG11 to a clinically approved drug is fraught with challenges. nih.govresearchgate.net These hurdles are not unique to Esculentin-2-OG11 but are common to the entire field of antimicrobial peptide research. nih.gov A primary concern is metabolic instability, as peptides are often rapidly cleared from the bloodstream. nih.govnih.gov While strategies like D-amino acid substitution and fatty acid acylation are being explored, achieving the ideal balance between stability and activity remains a key objective.
Toxicity is another significant barrier. nih.govresearchgate.net Peptides that effectively disrupt microbial membranes can sometimes also damage host cells. Therefore, a critical area of research is the design of peptides with high selectivity for bacterial cells over mammalian cells. Furthermore, the high cost of peptide synthesis and purification can be a major obstacle to large-scale production and commercialization. Overcoming these fundamental challenges will require continued innovation in peptide design, bioengineering, and manufacturing processes to unlock the full therapeutic potential of Esculentin-2-OG11 and other antimicrobial peptides. scispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
